molecular formula C20H17ClN2O3 B2879459 5-chloro-2-methoxy-N-(3-(pyridin-2-yloxy)benzyl)benzamide CAS No. 1704658-22-9

5-chloro-2-methoxy-N-(3-(pyridin-2-yloxy)benzyl)benzamide

Cat. No.: B2879459
CAS No.: 1704658-22-9
M. Wt: 368.82
InChI Key: QIUQLZPMKQCRQN-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(3-(pyridin-2-yloxy)benzyl)benzamide is a versatile compound used in various scientific research applications. Its unique structure, which includes a benzamide core with chloro and methoxy substituents, as well as a pyridin-2-yloxy group, makes it valuable for drug development and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(3-(pyridin-2-yloxy)benzyl)benzamide typically involves multiple steps. One common method starts with the chlorination of 2-methoxybenzoic acid to form 5-chloro-2-methoxybenzoic acid. This intermediate is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride reacts with 3-(pyridin-2-yloxy)benzylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-(3-(pyridin-2-yloxy)benzyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: 5-chloro-2-hydroxy-N-(3-(pyridin-2-yloxy)benzyl)benzamide.

    Reduction: 5-chloro-2-methoxy-N-(3-(pyridin-2-yloxy)benzyl)benzylamine.

    Substitution: 5-amino-2-methoxy-N-(3-(pyridin-2-yloxy)benzyl)benzamide.

Scientific Research Applications

5-chloro-2-methoxy-N-(3-(pyridin-2-yloxy)benzyl)benzamide is used in various scientific research fields:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: In studies involving enzyme inhibition and protein binding.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for 5-chloro-2-methoxy-N-(3-(pyridin-2-yloxy)benzyl)benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The exact pathways depend on the biological context in which it is used.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxy-N-(3-pyridinyl)benzamide: Similar structure but lacks the pyridin-2-yloxy group.

    5-chloro-2-methoxy-N-(4-(pyridin-2-yloxy)benzyl)benzamide: Similar but with a different substitution pattern on the benzyl group.

Uniqueness

5-chloro-2-methoxy-N-(3-(pyridin-2-yloxy)benzyl)benzamide is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[(3-pyridin-2-yloxyphenyl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3/c1-25-18-9-8-15(21)12-17(18)20(24)23-13-14-5-4-6-16(11-14)26-19-7-2-3-10-22-19/h2-12H,13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUQLZPMKQCRQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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